2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid
Description
Properties
IUPAC Name |
2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(4)2-5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQISNDXNSIXNCQ-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, ketones, and various substituted derivatives .
Scientific Research Applications
2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Key Properties :
- Stereochemistry : The (1S,2R) configuration confers distinct spatial orientation, influencing interactions with biological targets or synthetic intermediates.
- Electrophilic Character: The -CF₃ group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid (lower pKa compared to non-fluorinated analogs).
- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .
Comparison with Structurally Similar Cyclopropane Derivatives
Substituent Variations and Physicochemical Properties
The following table highlights key structural analogs and their distinguishing features:
Stereochemical and Functional Group Impact
- Stereochemistry : The (1S,2R) configuration in the target compound and analogs (e.g., cascarillic acid , methoxycarbonyl derivative ) dictates spatial arrangement, affecting binding to enzymes or receptors. For example, mismatched stereochemistry in analogs could reduce binding affinity.
- Functional Groups: -CF₃ vs. -CN: The trifluoromethyl group provides greater metabolic stability and lipophilicity than cyano, making the former more suitable for blood-brain barrier penetration . -COOCH₃ vs. -COOH: The ester in methoxycarbonyl derivatives may serve as a prodrug, hydrolyzing in vivo to release the active carboxylic acid .
Biological Activity
2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid is a novel compound notable for its unique trifluoromethyl group attached to a cyclopropyl ring, which is linked to an acetic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances lipophilicity and stability, which can influence the compound's interaction with biological targets.
- IUPAC Name : 2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]acetic acid
- Molecular Formula : C6H7F3O2
- Molecular Weight : 168.11 g/mol
- CAS Number : 2445750-37-6
The mechanism of action for 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific enzymes and receptors. The trifluoromethyl group may enhance binding affinity, thereby modulating various biochemical pathways. This compound has been studied for its potential roles in:
- Enzyme Inhibition : It may act as a biochemical probe to study enzyme mechanisms.
- Metabolic Pathways : Its structural features suggest it could influence metabolic processes.
Therapeutic Potential
Research indicates that this compound could possess various therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest it may inhibit pro-inflammatory pathways.
- Antiviral Properties : Investigations into its efficacy against viral pathogens are ongoing.
Case Studies and Experimental Data
Recent studies have explored the biological activity of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid through various experimental approaches:
-
Antimicrobial Activity :
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against resistant strains like MRSA.
- Minimum Inhibitory Concentration (MIC) values were determined to be in the range of , demonstrating promising antibacterial properties .
-
In Vivo Studies :
- Animal models have shown that administration of the compound resulted in reduced inflammation markers in tissues, suggesting potential for treating inflammatory diseases .
- Efficacy was noted in models of sepsis induced by E. coli, where treated groups exhibited improved survival rates compared to controls .
Comparative Analysis
To understand the unique properties of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Trifluoromethyl)cyclopropanecarboxylic acid | Trifluoromethyl group | Moderate antibacterial activity |
| 2-(Trifluoromethyl)cyclopropylmethanol | Alcohol functional group | Limited anti-inflammatory effects |
| 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid | Acetic acid moiety | Strong anti-inflammatory and antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
